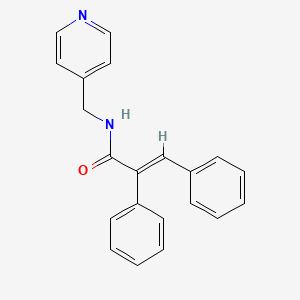
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide, also known as DPPMA, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications. DPPMA is a member of the acrylamide family and has a molecular formula of C22H20N2O.
作用機序
The mechanism of action of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide involves the inhibition of various cellular pathways that are involved in the development and progression of cancer and neurodegenerative diseases. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. Furthermore, this compound has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, which are involved in cellular signaling and oxidative stress.
実験室実験の利点と制限
The advantages of using 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide in lab experiments include its high purity and yield, as well as its potent anti-cancer and neuroprotective properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide, including the optimization of its chemical structure to improve its pharmacological properties, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic potential in other diseases such as diabetes and cardiovascular disease.
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in the treatment of various diseases such as cancer and neurodegenerative diseases. Its mechanism of action involves the inhibition of various cellular pathways, and it exhibits various biochemical and physiological effects. Despite its limitations, this compound remains a promising candidate for further research and development.
合成法
The synthesis of 2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide involves the condensation of 4-pyridinemethanol and 2,3-diphenylacryloyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity and yield.
科学的研究の応用
2,3-diphenyl-N-(4-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(E)-2,3-diphenyl-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-21(23-16-18-11-13-22-14-12-18)20(19-9-5-2-6-10-19)15-17-7-3-1-4-8-17/h1-15H,16H2,(H,23,24)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYYDOVIHFVRCW-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)
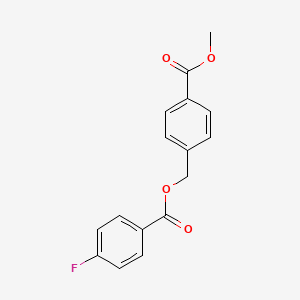
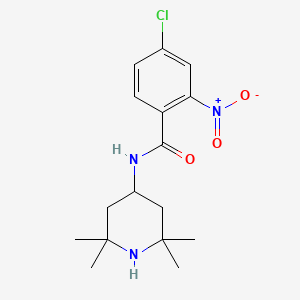
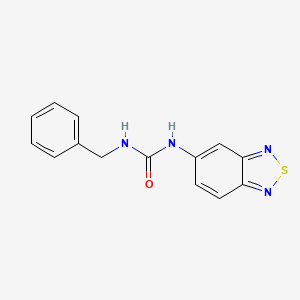


![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
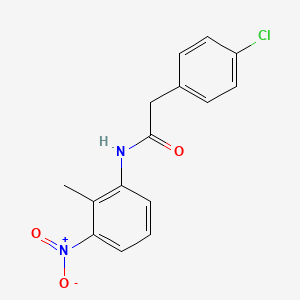
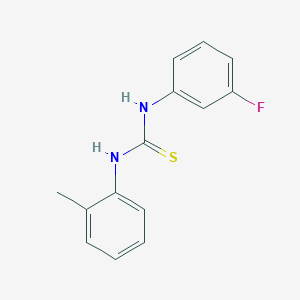
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)
